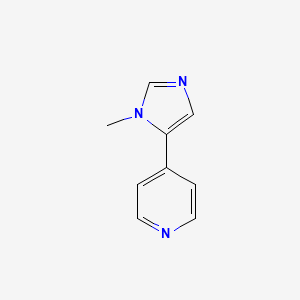![molecular formula C8H12ClN3 B1396086 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-72-3](/img/structure/B1396086.png)
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Vue d'ensemble
Description
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3·2HCl . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . This compound has been identified as a potent, highly selective, and orally available PI3Kδ inhibitor . Its potential as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies has been suggested .
Synthesis Analysis
The synthesis of this compound involves the chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . The optimization was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI representation is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H . Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition) . It has a molecular weight of 208.09 g/mol . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride”, focusing on unique applications across different fields:
Axl and Mer Inhibitory Activities
This compound has been used to design and synthesize novel series of derivatives that act as potent and selective Axl inhibitors. These inhibitors have shown promising pharmacokinetic profiles in mice and potential for drug development .
Antitumor Evaluation
Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some studies have focused on the synthesis of novel 4-anilino-7,8-dihydropyrido derivatives for their potential use in cancer treatment .
Antimycobacterial Activity
Compounds synthesized from this chemical have been evaluated for their antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis .
Chemotherapeutic Potential
There is interest in derivatives of this compound, such as monastrol, which acts as an inhibitor of mitotic kinesin and has potential as a chemotherapeutic agent for cancer treatment .
Organic Intermediate
This compound can serve as an organic intermediate in the synthesis of various heterocyclic organic compounds, which are valuable in chemical research and industry applications .
Pesticide Synthesis
It has been used in the synthesis of compounds that serve as pesticides to control various pests and fungi, highlighting its importance in agricultural chemistry .
Synthetic Methodologies
The compound and its derivatives are used as starting materials for multi-step synthesis processes, such as the synthesis of tetrahydropteroic acid derivatives, which are important in biochemical research .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: calling a poison center or doctor if feeling unwell .
Propriétés
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAPSYFJHARCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717240 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1187830-72-3 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)



![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)
![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)



![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)